molecular formula C23H46O4 B8023637 2,3-Dihydroxypropyl icosanoate CAS No. 50906-68-8

2,3-Dihydroxypropyl icosanoate

Cat. No.: B8023637
CAS No.: 50906-68-8
M. Wt: 386.6 g/mol
InChI Key: UMEKPPOFCOUEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl icosanoate, also known as glyceryl arachidate, is an ester derived from eicosanoic acid and glycerol. This compound is notable for its presence in various natural sources and its potential applications in different scientific fields. It is characterized by its long carbon chain and the presence of two hydroxyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl icosanoate typically involves the esterification of eicosanoic acid with glycerol. This reaction can be catalyzed by acidic or enzymatic catalysts. The process generally requires:

    Reactants: Eicosanoic acid and glycerol.

    Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases.

    Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of immobilized enzymes as catalysts is also common in industrial processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl icosanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Acid chlorides or anhydrides can be used in the presence of a base like pyridine to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters or ethers depending on the substituent.

Scientific Research Applications

2,3-Dihydroxypropyl icosanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl icosanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

    2,3-Dihydroxypropyl palmitate: Similar structure but with a shorter carbon chain.

    2,3-Dihydroxypropyl stearate: Another similar compound with an 18-carbon chain.

    2,3-Dihydroxypropyl oleate: Contains a double bond in the carbon chain, making it unsaturated.

Uniqueness: 2,3-Dihydroxypropyl icosanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length contributes to its higher melting point and different solubility characteristics compared to shorter-chain analogs.

Properties

IUPAC Name

2,3-dihydroxypropyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEKPPOFCOUEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015359
Record name alpha-Monoarachin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50906-68-8
Record name alpha-Monoarachin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-Dihydroxypropyl icosanoate
Reactant of Route 2
Reactant of Route 2
2,3-Dihydroxypropyl icosanoate
Reactant of Route 3
Reactant of Route 3
2,3-Dihydroxypropyl icosanoate
Reactant of Route 4
Reactant of Route 4
2,3-Dihydroxypropyl icosanoate
Reactant of Route 5
Reactant of Route 5
2,3-Dihydroxypropyl icosanoate
Reactant of Route 6
Reactant of Route 6
2,3-Dihydroxypropyl icosanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.